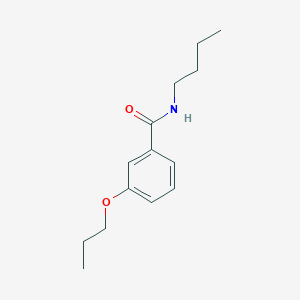
N-butyl-3-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-3-propoxybenzamide, also known as BPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. BPPB is a selective antagonist of the TRPA1 ion channel, which is involved in the perception of pain and inflammation. In
Applications De Recherche Scientifique
N-butyl-3-propoxybenzamide has been extensively studied for its potential applications in the field of neuroscience. TRPA1 ion channels are known to play a role in pain and inflammation, making N-butyl-3-propoxybenzamide a potential candidate for the development of new analgesic and anti-inflammatory drugs. Additionally, N-butyl-3-propoxybenzamide has been shown to have anxiolytic effects, making it a potential treatment for anxiety disorders.
Mécanisme D'action
N-butyl-3-propoxybenzamide acts as a selective antagonist of the TRPA1 ion channel, which is involved in the perception of pain and inflammation. By blocking this ion channel, N-butyl-3-propoxybenzamide can reduce pain and inflammation. Additionally, N-butyl-3-propoxybenzamide has been shown to have anxiolytic effects by modulating the activity of GABA receptors in the brain.
Biochemical and Physiological Effects
N-butyl-3-propoxybenzamide has been shown to reduce pain and inflammation in animal models. Additionally, N-butyl-3-propoxybenzamide has been shown to have anxiolytic effects in animal models and human studies. N-butyl-3-propoxybenzamide has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-butyl-3-propoxybenzamide is its selectivity for the TRPA1 ion channel, which reduces the risk of off-target effects. Additionally, N-butyl-3-propoxybenzamide has a low toxicity profile, making it a safer alternative to other pain and inflammation drugs. However, one limitation of N-butyl-3-propoxybenzamide is its low solubility, which can make it difficult to administer in certain experiments.
Orientations Futures
Future research on N-butyl-3-propoxybenzamide could focus on its potential applications in the development of new analgesic and anti-inflammatory drugs. Additionally, further studies could explore the anxiolytic effects of N-butyl-3-propoxybenzamide and its potential as a treatment for anxiety disorders. Further optimization of the synthesis method could also improve the yield and purity of N-butyl-3-propoxybenzamide. Finally, the development of more soluble forms of N-butyl-3-propoxybenzamide could expand its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-butyl-3-propoxybenzamide involves the reaction of 3-nitrobenzoic acid with butyl bromide in the presence of potassium carbonate, followed by reduction of the resulting nitro compound with zinc and hydrochloric acid. The resulting amine is then reacted with propyl bromide to yield N-butyl-3-propoxybenzamide. This method has been optimized to yield high purity N-butyl-3-propoxybenzamide with a yield of 60%.
Propriétés
Nom du produit |
N-butyl-3-propoxybenzamide |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
N-butyl-3-propoxybenzamide |
InChI |
InChI=1S/C14H21NO2/c1-3-5-9-15-14(16)12-7-6-8-13(11-12)17-10-4-2/h6-8,11H,3-5,9-10H2,1-2H3,(H,15,16) |
Clé InChI |
OBZCWCFKUGNQSH-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC(=CC=C1)OCCC |
SMILES canonique |
CCCCNC(=O)C1=CC(=CC=C1)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{1-Hydroxy-2-[(3-pyridinylmethyl)amino]ethyl}phenol](/img/structure/B268156.png)
![2-[(3,5-Dibromo-2-methoxybenzyl)amino]ethanol](/img/structure/B268157.png)
![2-[(5-Bromo-2-methoxybenzyl)amino]-1-butanol](/img/structure/B268158.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B268159.png)




![4-(2-methoxyethoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268172.png)




